molecular formula C10H13ClO2 B6254056 (5-chloro-2-propoxyphenyl)methanol CAS No. 23426-34-8

(5-chloro-2-propoxyphenyl)methanol

Cat. No.: B6254056
CAS No.: 23426-34-8
M. Wt: 200.7
InChI Key:
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Description

(5-Chloro-2-propoxyphenyl)methanol is an organic compound with the molecular formula C10H13ClO2 It is a derivative of phenol, where the hydroxyl group is substituted with a methanol group, and the phenyl ring is further substituted with a chlorine atom and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2-propoxyphenyl)methanol typically involves the reaction of 5-chloro-2-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-propoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: 5-Chloro-2-propoxybenzaldehyde or 5-chloro-2-propoxybenzoic acid.

    Reduction: 5-Chloro-2-propoxyphenylmethane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(5-Chloro-2-propoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism by which (5-chloro-2-propoxyphenyl)methanol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)methanol
  • (5-Chloro-2-ethoxyphenyl)methanol
  • (5-Chloro-2-butoxyphenyl)methanol

Uniqueness

(5-Chloro-2-propoxyphenyl)methanol is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, the propoxy group may provide a balance between hydrophobicity and steric effects, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

CAS No.

23426-34-8

Molecular Formula

C10H13ClO2

Molecular Weight

200.7

Purity

95

Origin of Product

United States

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